molecular formula C15H22ClNO3 B1469855 3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 138351-16-3

3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B1469855
CAS No.: 138351-16-3
M. Wt: 299.79 g/mol
InChI Key: MNFHFFOPQWNYRJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride adheres to IUPAC nomenclature conventions for substituted benzaldehyde derivatives. The systematic name is derived by identifying the parent structure (benzaldehyde) and substituents in order of priority:

  • 3-methoxy : A methoxy (-OCH₃) group at position 3 of the benzene ring.
  • 4-[2-(1-piperidinyl)ethoxy] : A 2-(piperidin-1-yl)ethoxy substituent at position 4, featuring an ethoxy bridge (-OCH₂CH₂-) linking the benzene ring to a piperidine moiety.
  • Hydrochloride : The presence of a hydrochloric acid counterion (Cl⁻) forming a salt.

The IUPAC name reflects the substituents’ positions and functional groups, prioritized according to the latest IUPAC guidelines.

Molecular Formula and Weight Analysis

The molecular formula of This compound is C₁₅H₂₂ClNO₃ , derived from:

  • C₁₅H₂₁NO₃ (free base) + HCl (counterion).
Component Formula Contribution to Molecular Weight
Benzaldehyde core C₇H₆O 106.12 g/mol
Methoxy group (-OCH₃) OCH₃ 31.03 g/mol
2-(1-piperidinyl)ethoxy C₆H₁₁N-O-CH₂CH₂- 100.16 g/mol
Hydrochloric acid (HCl) HCl 36.46 g/mol
Total C₁₅H₂₂ClNO₃ 299.79 g/mol

The molecular weight aligns with experimental data from commercial suppliers, confirming the compound’s stability as a hydrochloride salt.

Crystallographic Data and Polymorphism Studies

While no direct crystallographic studies for this specific hydrochloride salt are reported, related benzaldehyde derivatives provide insights into structural motifs:

  • Unit Cell and Symmetry : Benzaldehyde derivatives often crystallize in orthorhombic or monoclinic systems, with unit cells characterized by lattice parameters a, b, and c.
  • Hydrogen Bonding : The hydrochloride counterion likely participates in ionic interactions, stabilizing the crystal lattice through electrostatic forces.
  • Polymorphism : Limited data exist for this compound, but structural analogs (e.g., 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde ) exhibit polymorphic behavior influenced by solvent and temperature during crystallization.

Comparative Structural Analysis with Related Substituted Benzaldehyde Derivatives

The compound’s structure is distinct from other benzaldehyde derivatives due to its 3-methoxy and 4-ethoxy-piperidine substituents. Below is a comparative analysis of key structural features:

Compound Position of Substituents Key Functional Groups
This compound [11

Properties

IUPAC Name

3-methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15-11-13(12-17)5-6-14(15)19-10-9-16-7-3-2-4-8-16;/h5-6,11-12H,2-4,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHFFOPQWNYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride (CAS No. 138351-16-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁ClN₃O₃
  • Molecular Weight : 299.79 g/mol
  • CAS Number : 138351-16-3
  • Solubility : Information on solubility is limited; further studies are necessary to determine its behavior in various solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenolic and piperidine structures can significantly influence antimicrobial efficacy. For instance, the presence of electron-donating groups such as methoxy or methyl groups enhances activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Organism
Compound A1Staphylococcus aureus
Compound B4Escherichia coli
3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde HClTBDTBD

Case Studies

  • Antibacterial Activity : A study evaluated several benzaldehyde derivatives, including those similar to this compound. The results demonstrated significant antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 1 to 4 µg/mL depending on structural modifications .
  • Fungal Inhibition : Another investigation focused on the antifungal properties of related compounds, revealing that certain derivatives exhibited potent activity against Candida albicans, with MIC values between 6.25 to 25 µg/mL . This suggests a promising avenue for developing antifungal agents based on this compound's structure.

The proposed mechanism for the antimicrobial activity of this compound involves interference with microbial cell wall synthesis and disruption of membrane integrity. The piperidine moiety may enhance penetration into bacterial cells, while the methoxy group could contribute to binding interactions with target sites.

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents. It is particularly relevant in developing drugs targeting neurological disorders due to its interactions with neurotransmitter systems.

Case Study: Anticholinesterase Activity
Research indicates that this compound exhibits anticholinesterase activity, which is vital for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased acetylcholine levels, potentially enhancing cognitive function in affected patients.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways.

Data Summary Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli16 µg/mLInterference with metabolic pathways

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound activates caspase pathways, which are critical for the apoptotic process.

Case Study: Induction of Apoptosis
A study focusing on MDA-MB-231 cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. At concentrations as low as 1.0 μM, significant changes in cell morphology were observed, alongside enhanced caspase-3 activity (1.33–1.57 times at 10.0 μM).

Comparison with Similar Compounds

Structural Analogues and Key Differences

The primary structural analogues of interest include:

3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride (CAS 138351-19-6)

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride

Table 1: Comparative Data of Key Compounds
Property Target Compound (Piperidinyl) Pyrrolidinyl Analogue 4-(Diphenylmethoxy)piperidine HCl
Molecular Formula C₁₅H₂₁NO₃·HCl C₁₄H₁₉NO₃·HCl C₁₈H₂₁NO·HCl
Molecular Weight (g/mol) 300.45 285.77 303.83
LogP Estimated ~2.5–3.0* 2.22 Not reported
Key Functional Groups Aldehyde, methoxy, piperidinyl ethoxy Aldehyde, methoxy, pyrrolidinyl ethoxy Diphenylmethoxy, piperidine
Applications Pharmaceutical intermediate (e.g., SERMs) Synthetic intermediate Unknown (limited data)
Purity ~95% (typical for intermediates) 95% Not reported

*Estimated based on structural analogy to pyrrolidinyl variant.

Structural and Functional Analysis

  • Piperidinyl vs. Pyrrolidinyl Substituents :

    • The piperidinyl group (6-membered ring) increases molecular weight and lipophilicity compared to the pyrrolidinyl analogue (5-membered ring). This difference impacts solubility, with the piperidinyl variant likely less water-soluble due to higher LogP .
    • Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~11.0), influencing the hydrochloride salt’s stability and reactivity in synthetic pathways .
  • Aldehyde vs. Ester/Carbonyl Groups :

    • The target compound’s aldehyde group enables reactivity in condensation reactions (e.g., Schiff base formation), unlike the ester-containing analogue 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride , which is tailored for hydrolysis or coupling reactions .

Preparation Methods

General Synthetic Strategy

The preparation of 3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride generally follows a multi-step synthetic route involving:

  • Functionalization of a methoxy-substituted benzaldehyde precursor.
  • Introduction of the 2-(1-piperidinyl)ethoxy side chain via nucleophilic substitution or alkylation.
  • Formation of the hydrochloride salt for improved stability and handling.

The key starting material is often a hydroxy- or methoxy-substituted benzaldehyde, such as 3-methoxy-4-hydroxybenzaldehyde (isovanillin), which undergoes etherification with a suitable 2-(piperidin-1-yl)ethyl halide or alcohol derivative.

Specific Preparation Routes and Reaction Conditions

Etherification via Nucleophilic Substitution

  • Reactants: 3-methoxy-4-hydroxybenzaldehyde (isovanillin) and 2-(piperidin-1-yl)ethyl halide (e.g., 2-(piperidin-1-yl)ethyl bromide or chloride).
  • Catalysts/Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base to deprotonate the phenol group.
  • Solvent: Polar aprotic solvents such as anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Reflux or elevated temperatures (70–110°C) under inert atmosphere (nitrogen or argon).
  • Time: Reaction times range from 12 to 48 hours depending on conditions.

This step forms the 3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde intermediate via nucleophilic attack of the phenoxide ion on the alkyl halide.

Industrial and Green Chemistry Considerations

  • Continuous Flow Synthesis: For scale-up, continuous flow reactors can be used to improve yield and reproducibility.
  • Green Solvents: Use of ethanol or other environmentally benign solvents is preferred.
  • Mild Conditions: Avoidance of high pressure or vacuum; reactions can be performed at atmospheric pressure.
  • Waste Management: Simple filtration and aqueous workup facilitate waste treatment.

Formation of Hydrochloride Salt

After synthesis of the free base 3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde, the hydrochloride salt is prepared by:

  • Method: Treating the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
  • Purpose: Enhances compound stability, water solubility, and crystallinity.
  • Isolation: Precipitation of the hydrochloride salt followed by filtration and drying.

Reaction Scheme Summary

Step Reactants Conditions Product
1 3-Methoxy-4-hydroxybenzaldehyde + 2-(piperidin-1-yl)ethyl halide K₂CO₃, DMF, reflux, inert atmosphere 3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde (free base)
2 Free base + HCl Ethanol or ether, room temperature This compound

Analytical Characterization (Supporting Preparation)

  • NMR Spectroscopy: ^1H NMR shows aldehyde proton (~9.8 ppm), aromatic protons, methoxy group (~3.7 ppm), and piperidine ring protons (1.4–3.0 ppm).
  • IR Spectroscopy: Characteristic aldehyde C=O stretch (~1700 cm⁻¹), ether C–O stretch (~1100 cm⁻¹).
  • Mass Spectrometry: Confirms molecular weight.
  • X-ray Crystallography: Confirms structure and salt formation.

Research Findings on Preparation Optimization

  • Base Selection: Potassium carbonate is preferred for mild basic conditions; sodium hydride offers stronger deprotonation but requires careful handling.
  • Solvent Effects: DMF provides excellent solubility and reaction rates; however, ethanol is favored for greener processes.
  • Temperature Control: Elevated temperatures increase reaction rate but may lead to side reactions; optimal reflux conditions balance yield and purity.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients effectively separates the product from impurities.

Summary Table of Preparation Parameters

Parameter Preferred Option Notes
Starting Material 3-Methoxy-4-hydroxybenzaldehyde (Isovanillin) Commercially available
Alkylating Agent 2-(Piperidin-1-yl)ethyl bromide/chloride Halide facilitates nucleophilic substitution
Base Potassium carbonate (K₂CO₃) Mild, easy to handle
Solvent DMF or ethanol DMF for lab scale, ethanol for green chemistry
Temperature Reflux (70–110°C) Ensures reaction completion
Reaction Time 12–48 hours Depends on scale and conditions
Purification Method Column chromatography or recrystallization Ensures high purity
Salt Formation HCl treatment in ethanol or ether Produces stable hydrochloride salt

Q & A

Basic: What are the common synthetic routes for 3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves two key steps: (1) formation of the piperidine intermediate and (2) ethoxylation of the benzaldehyde moiety. For the piperidine intermediate, hydrogenation of pyridine derivatives using catalysts like Pd/C under H₂ gas is common . Ethoxylation employs nucleophilic substitution, where 1-(2-chloroethyl)piperidine reacts with 3-methoxy-4-hydroxybenzaldehyde. Critical parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric excess of the chloroethyl-piperidine reagent to drive the reaction . Post-synthesis, salification with HCl yields the hydrochloride salt.

Advanced: How can researchers address low yields during the ethoxylation step in the synthesis of this compound?

Low yields in ethoxylation often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Microwave-assisted synthesis : Reducing reaction time and improving efficiency .
  • Intermediate purification : Isolating the benzaldehyde precursor before ethoxylation to minimize impurities . Contradictions in literature regarding solvent polarity effects (e.g., THF vs. DMF) suggest iterative solvent screening is essential .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) identifies key signals: aldehyde proton (~10.2 ppm), piperidine N-CH₂ (2.5–3.5 ppm), and methoxy groups (~3.8 ppm) .
  • HPLC-MS : Reversed-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) confirm purity (>98%) and molecular weight (C₁₆H₂₂ClNO₃, [M+H]+ m/z 324.1) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) validate structural integrity .

Advanced: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Discrepancies in melting points (e.g., 180–190°C vs. 195–205°C) may arise from polymorphic forms or residual solvents. Mitigation strategies include:

  • DSC/TGA analysis : Differentiate polymorphs via endothermic peaks .
  • Recrystallization optimization : Use solvents like ethanol/water mixtures to isolate pure crystalline forms .
  • Standardized drying : Ensure complete solvent removal under vacuum (40–50°C) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste . Acute toxicity data (LD₅₀ > 2000 mg/kg in rats) suggest moderate risk, but chronic exposure studies are lacking .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

  • pH stability : Degradation occurs at extremes (pH < 2 or >10), with hydrolysis of the ether linkage. Buffered solutions (pH 6–8) are optimal for biological assays .
  • Thermal stability : Decomposition above 200°C, necessitating storage at 2–8°C in amber glass containers to prevent photodegradation .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) removes unreacted precursors .
  • Recrystallization : Ethanol/water (4:1) yields high-purity crystals (>99%) .
  • Ion-exchange resins : Remove excess HCl post-salification .

Advanced: How does the reactivity of this compound compare to structural analogs like Raloxifene hydrochloride in biological assays?

The piperidinyl ethoxy group in both compounds modulates receptor binding, but the absence of a benzothiophene moiety in the target compound reduces estrogen receptor affinity. Comparative studies using SPR (surface plasmon resonance) show 10-fold lower binding affinity to SERMs (selective estrogen receptor modulators) . Adjusting the benzaldehyde substituents (e.g., adding electron-withdrawing groups) could enhance target engagement .

Basic: What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?

  • Enzyme inhibition assays : Test against acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm) .
  • Cell viability assays : MTT or resazurin-based protocols in neuronal cell lines (e.g., SH-SY5Y) .
  • Receptor binding : Radioligand displacement assays for GPCR targets .

Advanced: What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict interactions with AChE or serotonin receptors, focusing on the piperidine-ethoxybenzaldehyde scaffold .
  • Analog synthesis : Introduce substituents (e.g., halogens at the benzaldehyde ring) and compare IC₅₀ values .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess CYP450-mediated degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride
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3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride

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